molecular formula C16H14N2O2 B8776760 2-[3-(Pyridin-3-yl)propyl]-1H-isoindole-1,3(2H)-dione CAS No. 84200-00-0

2-[3-(Pyridin-3-yl)propyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B8776760
CAS RN: 84200-00-0
M. Wt: 266.29 g/mol
InChI Key: LSWDRGMRLHIMLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Pyridin-3-yl)propyl]-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(Pyridin-3-yl)propyl]-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(Pyridin-3-yl)propyl]-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

84200-00-0

Product Name

2-[3-(Pyridin-3-yl)propyl]-1H-isoindole-1,3(2H)-dione

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

2-(3-pyridin-3-ylpropyl)isoindole-1,3-dione

InChI

InChI=1S/C16H14N2O2/c19-15-13-7-1-2-8-14(13)16(20)18(15)10-4-6-12-5-3-9-17-11-12/h1-3,5,7-9,11H,4,6,10H2

InChI Key

LSWDRGMRLHIMLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=CN=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 7.9 g (28 mmoles) of 3-(3-pyridyl)-1-bromopropane HBr was added 150 mL of dimethylformamide and 27.0 g (145 moles) of potassium phthalimide. The reaction mixture was heated under reflux for 3 hours. The mixture was cooled, diluted with water, and made basic with aqueous potassium hydroxide. The product was then extracted with ethyl acetate, and the extracts were washed with saturated solutions of sodium bicarbonate and sodium chloride, dried and evaporated to give 11.0 g of 2-[3-(3-pyridinyl)propyl]-1H-isoindole-1,3(2H)-dione, m.p. 88°-90°; NMR (CDCl3) δ8.36-8.50 (m, 2H); 7.75-7.90 (m, 2H); 7.57-7.75 (m, 2H); 7.47-7.56 (d, 1H); 7.13-7.32 (m, 1H); 3.63-3.29 (t, 2H); 2.53-2.71 (t, 2H); 1.94-2.10 (m, 2H) .
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
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reactant
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27 g
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Cool a mixture of phthalimide (5.4 g, 37 mmol) and PPh3 (9.6 g, 37 mmol) in tetrahydrofuran (80 mL) to 0° C. Add dropwise a solution of 3-pyridine propanol (5.0 g, 37 mmol) and diethyl azodicarboxylate (5.8 mL, 37 mmol) in tetrahydrofuran (50 mL). After 2 hours, dilute the reaction mixture with methylene chloride (100 mL), and water (100 mL). Wash the organic layer with water (100 mL), then brine (100 mL). Dry over magnesium sulfate, filter and concentrate to afford 2-(3-pyridin-3-yl-propyl)isoindole-1,3-dione as a yellow solid which can be used without further purification.
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
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solvent
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5 g
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reactant
Reaction Step Two
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5.8 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
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Quantity
100 mL
Type
solvent
Reaction Step Three

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